molecular formula C8H11N5O3 B11882865 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one CAS No. 91503-60-5

2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one

Cat. No.: B11882865
CAS No.: 91503-60-5
M. Wt: 225.20 g/mol
InChI Key: YMJBFKLBDDDBMS-UHFFFAOYSA-N
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Description

2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one is a synthetic purine nucleoside analog. It is known for its potent antiviral properties, particularly against herpes simplex viruses. This compound is a derivative of guanine and is structurally similar to naturally occurring nucleosides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one typically involves the following steps:

    Starting Material: The synthesis begins with guanine.

    Protection of Amino Group: The amino group at position 2 of guanine is protected using a suitable protecting group.

    Alkylation: The protected guanine is then alkylated with 2-chloroethanol to introduce the 2-hydroxyethoxy group at position 9.

    Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as crystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can modify the purine ring.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation Products: Various oxo derivatives.

    Reduction Products: Reduced forms of the purine ring.

    Substitution Products: Compounds with substituted amino or hydroxyethoxy groups.

Scientific Research Applications

2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs.

    Biology: Studied for its interactions with viral enzymes and its role in inhibiting viral replication.

    Medicine: Used as an antiviral drug, particularly in the treatment of herpes simplex virus infections.

    Industry: Employed in the production of antiviral medications and as a research tool in pharmaceutical development.

Mechanism of Action

The compound exerts its antiviral effects by mimicking the natural nucleosides in the viral DNA replication process. It is phosphorylated by viral thymidine kinase to form a monophosphate, which is further converted to diphosphate and triphosphate forms. The triphosphate form inhibits viral DNA polymerase, leading to chain termination and preventing viral replication.

Comparison with Similar Compounds

Similar Compounds

    Ganciclovir: Another antiviral nucleoside analog with a similar mechanism of action.

    Valacyclovir: A prodrug of 2-Amino-9-((2-hydroxyethoxy)methyl)-7H-purin-8(9H)-one that has improved bioavailability.

    Famciclovir: A prodrug of penciclovir, which is structurally similar to this compound.

Uniqueness

This compound is unique due to its high selectivity for viral thymidine kinase and its potent antiviral activity with minimal toxicity to host cells. This selectivity makes it a preferred choice for treating herpes simplex virus infections.

Properties

CAS No.

91503-60-5

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-7H-purin-8-one

InChI

InChI=1S/C8H11N5O3/c9-7-10-3-5-6(12-7)13(8(15)11-5)4-16-2-1-14/h3,14H,1-2,4H2,(H,11,15)(H2,9,10,12)

InChI Key

YMJBFKLBDDDBMS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)COCCO

Origin of Product

United States

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